6-heptyl-4-hydroxy-2H-pyran-2-one
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Overview
Description
6-heptyl-4-hydroxy-2H-pyran-2-one is a compound belonging to the class of 2-pyranones. It is characterized by the presence of a hydroxy group at the 4th position and a heptyl group at the 6th position of the pyran-2-one ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-heptyl-4-hydroxy-2H-pyran-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of heptanal with 4-hydroxy-2H-pyran-2-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as chromatography and distillation are employed for purification .
Chemical Reactions Analysis
Types of Reactions
6-heptyl-4-hydroxy-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the pyranone ring can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted pyranones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-heptyl-4-hydroxy-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of various industrial products, including fragrances and flavorings.
Mechanism of Action
The mechanism of action of 6-heptyl-4-hydroxy-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with biological molecules. The heptyl group contributes to its hydrophobic properties, influencing its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
6-heptyl-2H-pyran-2-one: Lacks the hydroxy group at the 4th position, resulting in different chemical properties.
4-hydroxy-6-(2-oxoheptyl)pyran-2-one: Contains an oxoheptyl group instead of a heptyl group, leading to variations in reactivity.
6-pentyl-2H-pyran-2-one: Has a shorter alkyl chain, affecting its physical and chemical properties.
Uniqueness
6-heptyl-4-hydroxy-2H-pyran-2-one is unique due to the presence of both a hydroxy group and a heptyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
90632-45-4 |
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Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
6-heptyl-4-hydroxypyran-2-one |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-6-7-11-8-10(13)9-12(14)15-11/h8-9,13H,2-7H2,1H3 |
InChI Key |
DYBQTVWGTMHKLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC(=CC(=O)O1)O |
Origin of Product |
United States |
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